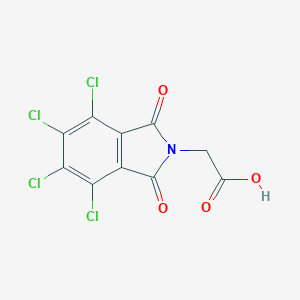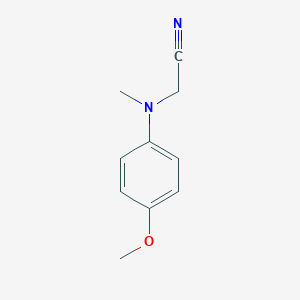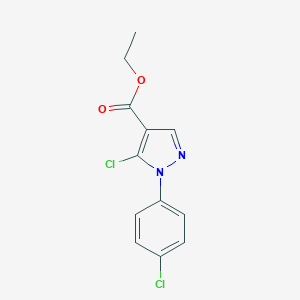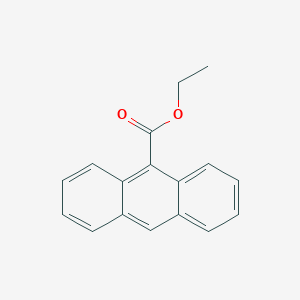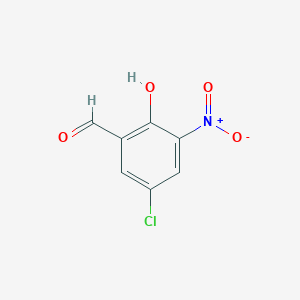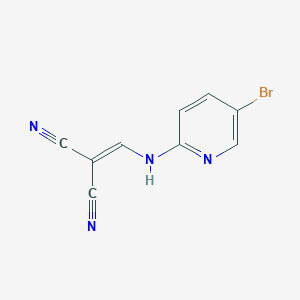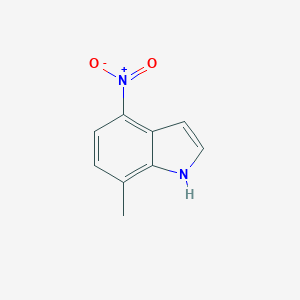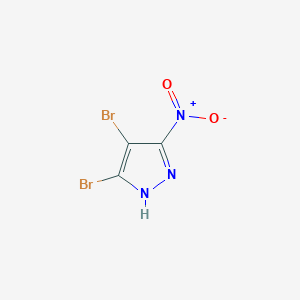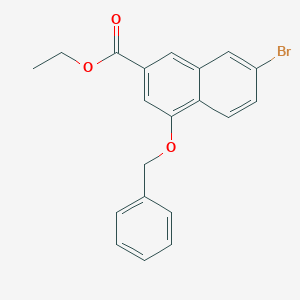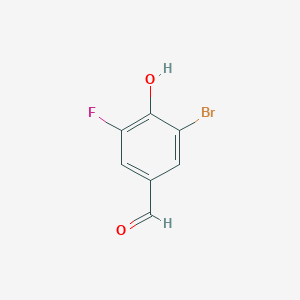
2-Isopropyl-1,3,6,2-dioxazaborocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring, making it a valuable subject of study in the field of boron chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane typically involves the reaction of bis(pinacolato)diboron with bis(2-hydroxypropyl)amine in a solvent such as dichloromethane or ether. Another method involves the use of a boron trihalide and an amino alcohol. These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Isopropyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to different oxidation states.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxazaborocanes. These products are valuable intermediates in the synthesis of more complex boron-containing compounds.
科学研究应用
2-Isopropyl-1,3,6,2-dioxazaborocane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.
作用机制
The mechanism of action of 2-Isopropyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through the boron atom. The boron atom can form coordination bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, making the compound a potential therapeutic agent. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .
相似化合物的比较
2-Isopropyl-1,3,6,2-dioxazaborocane can be compared with other similar boron-containing compounds, such as:
1,3,6,2-Dioxazaborocane: A parent compound with a similar structure but different substituents.
2-Fluoro-1,3,6,2-dioxazaborocane: A fluorinated derivative with distinct chemical properties.
2-Methyl-1,3,6,2-dioxazaborocane: A methylated derivative with unique reactivity.
The uniqueness of this compound lies in its isopropyl substituent, which imparts specific steric and electronic effects, influencing its reactivity and applications.
属性
IUPAC Name |
2-propan-2-yl-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO2/c1-7(2)8-10-5-3-9-4-6-11-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZAAOFXMKZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559828 |
Source


|
| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119246-82-1 |
Source


|
| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
